molecular formula C13H11ClN2O3 B2810842 6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid CAS No. 1416338-58-3

6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid

Cat. No.: B2810842
CAS No.: 1416338-58-3
M. Wt: 278.69
InChI Key: TVLFMPTWTJZBOA-UHFFFAOYSA-N
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Description

“6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid” is a derivative of oxazine, a heterocyclic organic compound . Oxazines contain one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The specific compound you’re asking about is a derivative of this structure, with additional functional groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel synthetic approach to Pyrazolooxazines has been developed starting from 2,2-dichlorovinylacetophenones . The reaction with 2-hydroxyethylhydrazine directly gave hitherto unknown 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines in high yields . These were found to be able to undergo cyclization to afford 2-aryl-6,-7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine, has been determined by x-ray crystallography . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2,2-dichlorovinylacetophenones reacted with 2-hydroxyethylhydrazine to give 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines . These compounds could undergo cyclization to afford 2-aryl-6,-7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride .

Scientific Research Applications

Antibacterial Applications

Compounds with oxazine and oxazoline substituents, similar in structure to 6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid, have shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. This activity is attributed to the presence of heterocyclic substituents, which are crucial for the antibacterial efficacy of these molecules (Cooper et al., 1990).

Antitubercular Activity

Studies on nitroimidazoles, a class of compounds related to the chemical structure , have demonstrated potent antitubercular properties. These compounds are explored for their bactericidal properties against Mycobacterium tuberculosis, with specific structural modifications improving their potency and solubility. Such modifications involve altering the linker region and the terminal hydrophobic aromatic substituent, indicating a detailed structure-activity relationship essential for antitubercular activity (Kim et al., 2009).

Anticancer and Antimicrobial Properties

Research into imidazo-fused compounds, including those similar to this compound, has also identified potential anticancer and antimicrobial applications. These studies involve synthesizing novel derivatives and evaluating their biological activities, showcasing the versatility of this chemical scaffold in developing therapeutic agents with diverse biological functions (Bassyouni et al., 2012).

Properties

IUPAC Name

6-(4-chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-9-3-1-8(2-4-9)11-5-16-7-15-12(13(17)18)10(16)6-19-11/h1-4,7,11H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLFMPTWTJZBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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